Chloro(dimethyl)octylsilane

Catalog No.
S750134
CAS No.
18162-84-0
M.F
C10H23ClSi
M. Wt
206.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(dimethyl)octylsilane

CAS Number

18162-84-0

Product Name

Chloro(dimethyl)octylsilane

IUPAC Name

chloro-dimethyl-octylsilane

Molecular Formula

C10H23ClSi

Molecular Weight

206.83 g/mol

InChI

InChI=1S/C10H23ClSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3

InChI Key

DBKNGKYVNBJWHL-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si](C)(C)Cl

Canonical SMILES

CCCCCCCC[Si](C)(C)Cl

Surface Modification

Chloro(dimethyl)octylsilane is a type of organosilicon compound commonly used in scientific research for the silylation of various materials. Silylation is a process that introduces silicon-containing groups (silyl groups) onto the surface of a material. Chloro(dimethyl)octylsilane specifically introduces dimethyloctylsilyl groups (-(CH3)2Si(CH2)7CH3) onto the surface [].

This silylation process can modify the surface properties of materials in several ways, including:

  • Increased hydrophobicity (water repellency): The presence of the bulky organic groups in the silyl group makes the surface less water-compatible [].
  • Improved adhesion: Silylation can enhance the adhesion between different materials by creating a compatible interface [].
  • Functionalization: The silyl groups can act as anchors for further attachment of other molecules, allowing for the creation of tailored surface functionalities [].

These modified surfaces find applications in various scientific research fields, including:

  • Microfluidics: Silylation can improve the performance of microfluidic devices by enhancing their hydrophobicity and preventing unwanted interactions with water-based samples [].
  • Biosensors: Silylated surfaces can be used to immobilize biomolecules like enzymes or antibodies, creating biosensors for specific target detection [].
  • Nanoparticles: Silylation can modify the surface properties of nanoparticles, influencing their stability, dispersibility, and interaction with other materials [].

Precursor for Synthesis

Apart from surface modification, chloro(dimethyl)octylsilane can also serve as a precursor for the synthesis of various other organosilicon compounds. These compounds possess diverse properties and functionalities, making them valuable in different research areas.

For example, chloro(dimethyl)octylsilane can be used as a starting material for the synthesis of:

  • Silicone polymers: These polymers have a wide range of applications in various industries due to their unique properties, such as flexibility, heat resistance, and electrical insulation.
  • Silicone surfactants: These molecules can act as wetting agents, emulsifiers, or foaming agents, finding applications in various sectors like cosmetics, textiles, and pharmaceuticals.

Chloro(dimethyl)octylsilane, with the chemical formula C10_{10}H23_{23}ClSi, is a colorless liquid that belongs to the class of organosilicon compounds. It features a silane group where two methyl groups and an octyl chain are attached to a silicon atom, along with a chlorine atom. This compound is notable for its hydrophobic properties and potential applications in surface modification and as a coupling agent in various chemical processes .

, primarily due to the presence of the chlorine atom, which can be substituted or eliminated under various conditions. Key reactions include:

  • Hydrolysis: Reacts with water to produce silanol and hydrochloric acid:
    C10H23ClSi+H2OC10H23OSi+HCl\text{C}_{10}\text{H}_{23}\text{ClSi}+\text{H}_2\text{O}\rightarrow \text{C}_{10}\text{H}_{23}\text{OSi}+\text{HCl}
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new silane derivatives.
  • Polymerization: Can participate in condensation reactions to form siloxane polymers when reacted with other silanes or moisture .

Chloro(dimethyl)octylsilane can be synthesized through various methods, including:

  • Direct Reaction: The compound can be prepared by reacting oct-1-ene with chloro-dimethyl-silane in the presence of platinum(IV) chloride as a catalyst and propan-2-ol as a solvent. This method typically yields high purity products .
  • Hydrosilylation: This involves the addition of silanes to alkenes or alkynes under catalytic conditions, which can also lead to the formation of chloro(dimethyl)octylsilane.
  • Grignard Reaction: Another potential synthetic route involves using Grignard reagents to introduce the octyl group onto a chlorosilane precursor .

Chloro(dimethyl)octylsilane has several applications across various fields:

  • Surface Modification: Used for modifying surfaces to enhance hydrophobicity and improve adhesion properties.
  • Adhesives and Sealants: Acts as a coupling agent in formulations for adhesives and sealants, improving bonding strength.
  • Biomedical

Interaction studies involving chloro(dimethyl)octylsilane primarily focus on its reactivity with other compounds. Its ability to react with water suggests it may form stable siloxane networks when applied in coatings or sealants. Furthermore, its interactions with biological molecules may be explored for drug delivery applications, although comprehensive studies are still needed to assess its behavior in biological systems .

Chloro(dimethyl)octylsilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Chloro(trimethyl)silaneC3_{3}H9_9ClSiSmaller size; more volatile; used in silicone production
OctadecyltrichlorosilaneC21_{21}H45_{45}Cl3_3SiLonger alkyl chain; enhanced hydrophobicity
DimethyloctylchlorosilaneC10_{10}H23_{23}ClSiSimilar structure but different alkyl chain length

Chloro(dimethyl)octylsilane stands out due to its balance between hydrophobicity and reactivity, making it suitable for specific applications like surface coatings and adhesion enhancement while retaining lower toxicity compared to some longer-chain analogs .

GHS Hazard Statements

Aggregated GHS information provided by 232 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 232 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 228 of 232 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

18162-84-0

Wikipedia

Chlorodimethyloctylsilane

General Manufacturing Information

Silane, chlorodimethyloctyl-: ACTIVE

Dates

Modify: 2023-08-15

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